molecular formula C15H24N4O4S B2752962 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1058399-23-7

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2752962
CAS RN: 1058399-23-7
M. Wt: 356.44
InChI Key: ZWWCNMSNPOTBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, also known as CX516, is a nootropic drug that has gained attention for its potential cognitive enhancing effects. This compound belongs to the class of ampakines, which are positive allosteric modulators of the AMPA receptor. The AMPA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory.

Scientific Research Applications

Synthesis and Spectral Analysis

Compounds bearing the 1,3,4-oxadiazole moiety, including derivatives related to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been synthesized and structurally analyzed for their potential applications. These compounds have been noted for their significant biological activities, leading to research into their synthesis, characterization, and application in various biological studies. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to potent antibacterial activity against both Gram-negative and Gram-positive bacteria, highlighting the compound's potential in developing new antibacterial agents (Khalid et al., 2016).

Biological Evaluation

The derivatives have been evaluated for their biological activities, including their role as potential drug candidates for treating diseases such as Alzheimer's. For instance, new N-substituted derivatives were synthesized to evaluate drug candidates for Alzheimer’s disease, showing that these compounds exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer's disease (Rehman et al., 2018).

Anticancer Potential

Research into the anticancer potential of these derivatives has also been conducted, with some compounds showing promise as anticancer agents. The evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole has indicated their potential as anticancer agents, with certain derivatives showing strong anticancer activity relative to reference drugs, suggesting their utility in cancer treatment (Rehman et al., 2018).

Antiproliferative and Tubulin Inhibition

The discovery of a new chemical class of antiproliferative agents, specifically 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, has opened up new avenues for the development of tubulin inhibitors. These compounds have shown promising activity in inhibiting cancer cell proliferation, with potential applications in cancer therapy (Krasavin et al., 2014).

Antibacterial Activity

The synthesis and evaluation of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have demonstrated their antibacterial potentials. These studies contribute to the ongoing search for new antibacterial agents capable of combating resistant bacterial strains, with certain compounds showing moderate inhibitory activity against both Gram-negative and Gram-positive bacteria (Iqbal et al., 2017).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O4S/c1-24(21,22)19-9-5-8-12(10-19)13(20)16-15-18-17-14(23-15)11-6-3-2-4-7-11/h11-12H,2-10H2,1H3,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWWCNMSNPOTBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.